molecular formula C14H19FN2O B3058711 N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide CAS No. 912770-93-5

N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide

Cat. No.: B3058711
CAS No.: 912770-93-5
M. Wt: 250.31 g/mol
InChI Key: NHBKAITXMUSEJC-UHFFFAOYSA-N
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Description

N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide is a synthetic organic compound that features a cyclohexyl ring, an aminomethyl group, and a fluorinated benzamide moiety

Scientific Research Applications

N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Safety and Hazards

  • Hazards : Specific hazards are not explicitly documented. Consult safety data sheets (SDS) for detailed information .

Future Directions

For more detailed information, refer to the provided MSDS and explore additional scientific literature.

: MSDS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide typically involves the following steps:

    Formation of the Aminomethyl Cyclohexane Intermediate: This step involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-aminomethyl-cyclohexane.

    Fluorination of Benzamide: The benzamide moiety is fluorinated using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling Reaction: The final step involves coupling the aminomethyl cyclohexane intermediate with the fluorinated benzamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group may facilitate binding to these targets, while the fluorinated benzamide moiety can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A structurally similar compound used as an anticonvulsant and analgesic.

    Pregabalin: Another related compound with similar therapeutic applications.

Uniqueness

N-(1-Aminomethyl-cyclohexyl)-3-fluoro-benzamide is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-fluorinated analogs. This fluorination can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKAITXMUSEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587554
Record name N-[1-(Aminomethyl)cyclohexyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-93-5
Record name N-[1-(Aminomethyl)cyclohexyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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